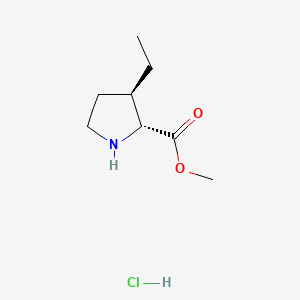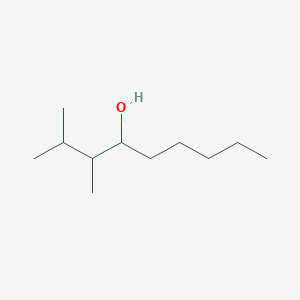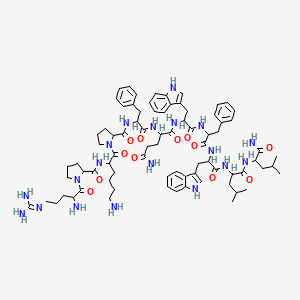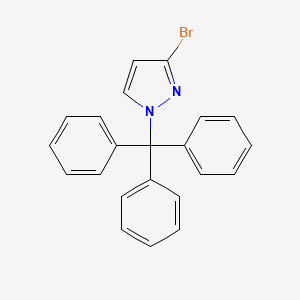
3-Bromo-1-(triphenylmethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and a triphenylmethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and subsequent introduction of the triphenylmethyl group . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes to facilitate the cyclization and substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are employed to optimize reaction times and conditions . The use of automated systems and advanced purification methods, including chromatography and recrystallization, ensures the efficient production of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of catalysts like palladium or copper complexes.
Major Products:
Scientific Research Applications
1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the triphenylmethyl group, resulting in different chemical and biological properties.
4-Bromo-1H-pyrazole: Another brominated pyrazole derivative with distinct reactivity and applications.
1H-Pyrazolo[3,4-b]pyridines: Bicyclic compounds with a fused pyrazole and pyridine ring, offering different pharmacological and chemical properties.
Uniqueness: 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- is unique due to the presence of both the bromine atom and the bulky triphenylmethyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C22H17BrN2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-bromo-1-tritylpyrazole |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
OICFQKUABUVZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

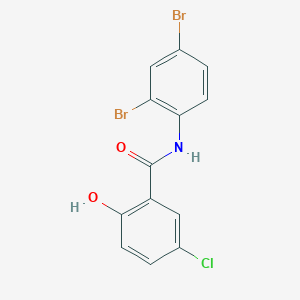
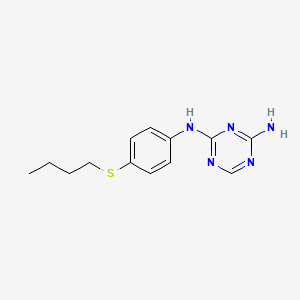
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)

